1-Fluoro-2-iodo-3-methyl-4-nitrobenzene
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Overview
Description
Scientific Research Applications
Temporary Anion States and Dissociative Electron Attachment
Research on nitrobenzene derivatives, including fluoro-nitrobenzenes, has shown that these compounds can undergo dissociative electron attachment, leading to the formation of negative ions. This process is significant in understanding the electronic structure of such molecules and their potential use in designing materials with specific electronic properties (Asfandiarov et al., 2007).
Synthesis and Characterization of Nitrobenzene Derivatives
Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a compound similar in structure to the one , highlights the methods and approaches in synthesizing and characterizing nitrobenzene derivatives. Such research can inform the synthesis of specific fluoro-nitrobenzene derivatives for various applications (Sweeney, McArdle, & Aldabbagh, 2018).
Metal Fluorides in Hydrogen and Halogen Bonds
Investigations into the interactions between metal fluorides and other molecules can provide insights into the potential use of fluorinated compounds in creating materials with specific binding properties. This research is relevant for understanding how fluoro-nitrobenzene derivatives might interact with metals or other organic compounds (Libri et al., 2008).
Thermodynamic Studies of Fluoronitrobenzene Isomers
Thermodynamic studies on fluoronitrobenzene isomers offer valuable information on the stability and reactivity of these compounds. Such data can guide the selection and application of fluoro-nitrobenzene derivatives in chemical syntheses and material design (Ribeiro da Silva et al., 2010).
Protein-Solubilizing Reagents
Research on derivatives of fluoro-nitrobenzene, such as 1-fluoro-2-nitro-4-trimethylammoniobenzene iodide, has explored their use as protein-solubilizing reagents. This application is particularly relevant in biochemistry and molecular biology for the structural study of proteins (Sutton, Drewes, & Welz, 1972).
Mechanism of Action
Mode of Action
It’s known that aromatic compounds often undergo electrophilic substitution reactions . In such reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This could potentially be a part of the compound’s interaction with its targets.
Pharmacokinetics
Information on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1-Fluoro-2-iodo-3-methyl-4-nitrobenzene is currently limited. The compound’s molecular weight is 28103 , which may influence its pharmacokinetic properties
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the storage temperature of this compound is 4 degrees Celsius , suggesting that temperature could affect its stability. Other factors, such as pH and presence of other compounds, could also influence its action and efficacy.
Properties
IUPAC Name |
1-fluoro-2-iodo-3-methyl-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQVZIPDTLKJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1I)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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